thunberginol F thunberginol F Thunberginol F is an isobenzofuranone that is 2-benzofuran-1(3H)-one substituted by a hydroxy group at position 7 and a 3,4-dihydroxybenzylidene group at position 3. It has been isolated from the roots of Scorzonera judaica. It has a role as a metabolite and a plant metabolite. It is a gamma-lactone, a member of catechols and an isobenzofuranone.
Brand Name: Vulcanchem
CAS No.: 147666-82-8
VCID: VC0132149
InChI: InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)7-13-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H/b13-7-
SMILES: C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

thunberginol F

CAS No.: 147666-82-8

Main Products

VCID: VC0132149

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

thunberginol F - 147666-82-8

CAS No. 147666-82-8
Product Name thunberginol F
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name (3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one
Standard InChI InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)7-13-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H/b13-7-
Standard InChIKey CFXQRFYFWXTZOJ-QPEQYQDCSA-N
Isomeric SMILES C1=CC\2=C(C(=C1)O)C(=O)O/C2=C\C3=CC(=C(C=C3)O)O
SMILES C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O
Canonical SMILES C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O
Description Thunberginol F is an isobenzofuranone that is 2-benzofuran-1(3H)-one substituted by a hydroxy group at position 7 and a 3,4-dihydroxybenzylidene group at position 3. It has been isolated from the roots of Scorzonera judaica. It has a role as a metabolite and a plant metabolite. It is a gamma-lactone, a member of catechols and an isobenzofuranone.
Synonyms thunberginol F
PubChem Compound 6439493
Last Modified Nov 11 2021
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